molecular formula C12H12N2O4 B2919122 (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid CAS No. 1025227-47-7

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid

Cat. No.: B2919122
CAS No.: 1025227-47-7
M. Wt: 248.238
InChI Key: HNEBHCLTULWJDW-ZUNXXLSSSA-N
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Description

The target compound belongs to the carbamoyl prop-2-enoic acid family, characterized by a conjugated α,β-unsaturated carboxylic acid backbone and a carbamoyl-linked aryl substituent. Its unique structural features include:

  • E-configuration of the prop-2-enoic acid moiety, which influences molecular planarity and intermolecular interactions.

Properties

IUPAC Name

(E)-4-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8(14-18)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7,18H,1H3,(H,13,15)(H,16,17)/b7-6+,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBHCLTULWJDW-ZUNXXLSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid, commonly referred to as a hydroxyimino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a prop-2-enoic acid backbone with a hydroxyimino substituent, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure can be represented as follows:

\text{ 2E 3 4 1Z 1 hydroxyimino ethyl phenyl}carbamoyl)prop-2-enoicacid}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections provide detailed insights into these activities, supported by relevant data.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties of hydroxyimino derivatives against various pathogens. For instance, the compound demonstrated notable inhibition against Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial action.

Pathogen MIC (mg/mL)
Escherichia coli0.5
Klebsiella pneumoniae0.25
Pseudomonas aeruginosa0.75

These results suggest that the hydroxyimino group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

Anticancer Activity

The anticancer potential of (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid has been evaluated in several cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving various cancer cell lines, the compound showed the following IC50 values:

Cancer Cell Line IC50 (µM)
MCF-715
A54912
HeLa10

These findings highlight the compound's potential as a therapeutic agent in oncology, particularly against breast and lung cancers .

The proposed mechanism of action for (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid involves interference with nucleic acid synthesis and disruption of protein synthesis pathways. The hydroxyimino group may enhance binding affinity to specific enzymes involved in these processes, leading to increased efficacy against both bacterial and cancer cells .

Scientific Research Applications

(2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid is a complex organic molecule with a hydroxyimino group and a phenyl ring. It is a derivative of prop-2-enoic acid, also known as acrylic acid, and its hydroxyimino group suggests potential reactivity and biological significance, making it of interest in medicinal chemistry and drug development.

Chemical Properties and Reactivity
The chemical behavior of (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid can be explored through various reactions, highlighting its versatility in organic synthesis and its potential utility in creating more complex molecules.

Potential Biological Activities
Research suggests that compounds with similar structural motifs often exhibit significant biological activities. The hydroxyimino group, in particular, has been associated with antimicrobial and anticancer properties. Studies on related compounds suggest they may inhibit specific enzymes or interact with cellular pathways, making them valuable in pharmacological applications.

Synthesis
The synthesis of (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid can be achieved through several methods, underscoring the importance of careful selection of reagents and conditions to optimize yield and purity.

Structural Similarities and Biological Activities
Several compounds share structural similarities with (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid. These compounds have a specific combination of functional groups that may impart distinct biological activities compared to other similar compounds.

Interaction Studies
Interaction studies involving (2E)-3-({4-[(1Z)-1-(hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid focus on its binding affinity to biological targets. Techniques are used to understand its mechanism of action and potential therapeutic uses.

Role as CDK2 Inhibitors
Several pyrazole, pyrimidine, and related derivatives have demonstrated anticancer effects . These compounds have exhibited potent antiproliferative effects against various cancer cell lines .

Comparison with Similar Compounds

Core Structural Variations

The following compounds share the carbamoyl prop-2-enoic acid backbone but differ in substituents and stereochemistry:

Compound Name Substituent(s) Configuration Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2Z)-3-[(4-Acetylphenyl)carbamoyl]prop-2-enoic acid 4-Acetylphenyl Z C₁₂H₁₁NO₄ 233.2 Purity: 95%; storage: room temperature
(2E)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid 4-Phenoxyphenyl E C₁₆H₁₃NO₄ 283.3 Analytical methods: HPLC, NMR, LCMS
(2E)-3-[(4-Ethoxyphenyl)carbamoyl]prop-2-enoic acid 4-Ethoxyphenyl E C₁₂H₁₃NO₄ 247.2 Storage: room temperature; pharma intermediate
Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate 4-Nitrophenyl; methyl ester Z C₁₁H₁₀N₂O₅ 250.2 Crystallized for vanadium complex synthesis
(2E)-3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid 4-Trifluoromethylphenyl E C₁₀H₇F₃O₂ 216.2 Electron-withdrawing substituent

Key Observations :

  • Stereochemistry (E vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro , trifluoromethyl ) reduce electron density on the aryl ring, affecting reactivity and solubility.
  • Functional Group Modifications : Ester derivatives (e.g., methyl ester in ) exhibit lower acidity compared to free carboxylic acids, altering solubility and biological activity.

Physicochemical and Crystallographic Properties

  • Crystal Packing: Analogs like (2Z)-4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid () exhibit intramolecular hydrogen bonds (O–H⋯O=C), stabilizing the Z-configuration and reducing solubility in polar solvents . The target compound’s E-configuration may favor intermolecular H-bonding, enhancing crystallinity.
  • Thermal Stability: Compounds with nitro groups (e.g., ) often exhibit higher thermal stability due to strong dipole interactions, whereas ethoxy or phenoxy derivatives () may degrade at lower temperatures.

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